molecular formula C17H17NO3S B5584614 methyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B5584614
M. Wt: 315.4 g/mol
InChI Key: TVDMJSNNEDRSKO-UHFFFAOYSA-N
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Description

Methyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H17NO3S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.09291458 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO4SC_{17}H_{17}NO_4S, with a molecular weight of approximately 331.4 g/mol. The compound features a cyclopentathiophene core with an amino group and a phenylacetyl moiety, which contribute to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclopentathiophene Core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of the Phenylacetyl Group : This step often involves acylation reactions using phenylacetyl chloride.
  • Methyl Esterification : The carboxylic acid group is converted to a methyl ester to enhance solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds have shown cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells. The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In vivo Models : Animal studies demonstrated that the compound could reduce inflammation markers in models of arthritis and other inflammatory conditions.
  • Cytokine Modulation : It has been observed to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated models .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Studies on Neurodegeneration : Preliminary research suggests that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
  • Mechanisms : The neuroprotective effects are attributed to the modulation of neuroinflammatory responses and enhancement of antioxidant defenses in neuronal tissues.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesNotable Properties
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateAmino group onlyAnticonvulsant activity
Methyl 2-{(2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateContains trichloro groupPotential anti-cancer properties
Methyl 2-amino-4H-cyclopenta[b]thiophene-3-carboxylateLacks phenylacetylBasic scaffold for further modifications

This table highlights how the presence of specific functional groups in this compound may enhance its solubility and biological activity compared to similar compounds.

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

  • Antitumor Efficacy : A study demonstrated that derivatives similar to this compound inhibited tumor growth significantly in mouse models .
  • Safety Profile : Toxicological assessments indicated a favorable safety profile with minimal adverse effects at therapeutic doses.

Properties

IUPAC Name

methyl 2-[(2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-21-17(20)15-12-8-5-9-13(12)22-16(15)18-14(19)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDMJSNNEDRSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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